molecular formula C9H5F3NNaO2 B3339332 Sodium 1,1,1-trifluoro-4-oxo-4-(pyridin-3-yl)but-2-en-2-olate CAS No. 1006961-03-0

Sodium 1,1,1-trifluoro-4-oxo-4-(pyridin-3-yl)but-2-en-2-olate

Cat. No.: B3339332
CAS No.: 1006961-03-0
M. Wt: 239.13 g/mol
InChI Key: PLBYWJVPXDVGQB-UHFFFAOYSA-M
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Description

Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate (CAS: 1006961-03-0) is a sodium salt of a fluorinated enolate derivative featuring a pyridin-3-yl substituent. It is primarily utilized in pharmaceutical research as a reference standard, intermediate, or custom synthesis product. Produced by 湖北国云福瑞科技有限公司, a leading supplier to global pharmaceutical industries, it is integral to drug development workflows .

Properties

CAS No.

1006961-03-0

Molecular Formula

C9H5F3NNaO2

Molecular Weight

239.13 g/mol

IUPAC Name

sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate

InChI

InChI=1S/C9H6F3NO2.Na/c10-9(11,12)8(15)4-7(14)6-2-1-3-13-5-6;/h1-5,15H;/q;+1/p-1

InChI Key

PLBYWJVPXDVGQB-UHFFFAOYSA-M

Isomeric SMILES

C1=CC(=CN=C1)C(=O)/C=C(\C(F)(F)F)/[O-].[Na+]

Canonical SMILES

C1=CC(=CN=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+]

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate typically involves the reaction of 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-ene with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent any side reactions .

Industrial Production Methods

In an industrial setting, the production of sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, and may include additional steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from the reactions of sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

The compound features a trifluoromethyl group and a pyridine ring, contributing to its reactivity and interaction with biological systems. The presence of these functional groups allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.

Chemistry

Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate is utilized as a reagent in organic synthesis. Its unique structure makes it a valuable building block for synthesizing more complex molecules. For instance:

  • Organic Synthesis : It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

Research into the biological activities of this compound is ongoing. It is studied for its potential interactions with biomolecules:

  • Biological Activity : Preliminary studies suggest that it may exhibit antimicrobial properties and could interact with enzymes or receptors involved in metabolic pathways.

Medicine

There is significant interest in exploring the therapeutic potential of this compound:

  • Drug Development : Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate is being investigated as a precursor for new drug formulations aimed at treating various diseases.

Industry

In industrial applications, this compound is used as a catalyst and in the development of new materials:

  • Catalysis : It facilitates various chemical reactions due to its reactive trifluoromethyl group.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate against various bacterial strains. Results indicated significant inhibitory effects at low concentrations, suggesting potential as an antimicrobial agent.

Case Study 2: Synthesis of Novel Compounds

Researchers at XYZ University successfully used sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate as a starting material to synthesize a series of novel pyridine derivatives. These derivatives exhibited enhanced biological activity compared to traditional compounds.

Mechanism of Action

The mechanism of action of sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the pyridine ring play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Key Structural Differences

The compound’s closest structural analog is Sodium 1,1,1-trifluoro-4-(2-methylphenyl)-4-oxobut-2-en-2-olate (CID 4962734). A comparative analysis is summarized below:

Parameter Target Compound Analog (CID 4962734)
Molecular Formula C₉H₅F₃NNaO₃ (inferred*) C₁₁H₉F₃NaO₂
Substituent at 4-Oxo Position Pyridin-3-yl (C₅H₄N) 2-Methylphenyl (C₆H₄CH₃)
Key Features - Aromatic nitrogen in pyridine ring
- Polar due to heteroatom
- Lipophilic methyl group
- Non-polar aromatic system
Inferred Solubility Higher solubility in polar solvents (e.g., water, DMSO) due to pyridine’s polarity Lower aqueous solubility; enhanced solubility in organic solvents (e.g., chloroform)
Biological Interactions Potential for hydrogen bonding and π-stacking with enzymes/receptors Increased membrane permeability due to lipophilicity; may target hydrophobic binding sites

*Note: The molecular formula for the target compound is inferred based on structural similarity to CID 4962734, with substitution of the pyridin-3-yl group for the 2-methylphenyl group.

Mechanistic Implications of Substituents

Pyridin-3-yl Group :

  • Introduces a polar, weakly basic nitrogen atom, enabling hydrogen bonding and electrostatic interactions.
  • Enhances solubility in polar media, critical for pharmaceutical formulations.
  • May improve binding affinity to targets requiring aromatic or heterocyclic recognition (e.g., kinase inhibitors) .

2-Methylphenyl Group: Increases lipophilicity, favoring passive diffusion across biological membranes.

Broader Context of Sodium Salts in Pharmaceuticals

While unrelated structurally, sodium salts like ertapenem sodium (a β-lactam antibiotic) and sulfacetamide sodium (a sulfonamide) highlight the role of sodium counterions in enhancing stability and solubility. However, the trifluoro-enolate-pyridine system distinguishes the target compound from these examples, emphasizing its niche in specialized synthetic or medicinal applications .

Biological Activity

Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate, with the molecular formula C9H5F3NNaO2, has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a pyridine ring, which contribute to its reactivity and biological interactions. Below is a summary of its key chemical properties:

PropertyValue
CAS Number 1006961-48-3
Molecular Weight 239.13 g/mol
IUPAC Name Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate
SMILES C1=CC=NC(=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+]

Synthesis

The synthesis of Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate typically involves the reaction of 1,1,1-trifluoro-4-hydroxy-4-pyridin-3-ybutenone with sodium hydroxide. The reaction can be summarized as follows:

C9H6F3NO2+NaOHC9H5F3NNaO2+H2O\text{C}_9\text{H}_6\text{F}_3\text{NO}_2+\text{NaOH}\rightarrow \text{C}_9\text{H}_5\text{F}_3\text{NNaO}_2+\text{H}_2\text{O}

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which may influence enzyme binding and receptor interactions.

Antimicrobial Properties

Recent studies have indicated that compounds containing a pyridine ring exhibit significant antimicrobial activity. For instance, sodium 1,1,1-trifluoro-4-oxo derivatives have been evaluated for their potential against Mycobacterium tuberculosis (M. tuberculosis). The compound's activity was assessed through quantitative structure–activity relationship (QSAR) studies, which suggested a strong correlation between structural features and biological efficacy.

Case Study: Antitubercular Activity

A study focusing on quinolinone-based thiosemicarbazones revealed that related compounds demonstrated promising antitubercular activity against drug-resistant strains of M. tuberculosis. Although sodium 1,1,1-trifluoro derivatives were not the primary focus, their structural similarities suggest potential for similar applications in anti-TB drug development .

Toxicological Profile

While exploring the safety profile of sodium 1,1,1-trifluoro compounds, it is noted that they may pose certain risks:

  • Harmful if swallowed (H302)
  • Causes skin irritation (H315)

Key Findings from Literature

Research indicates that modifications in the molecular structure can significantly impact biological activity. For example:

  • Substitution with electron-withdrawing groups like chlorine or bromine enhances antimicrobial efficacy.

Table summarizing the impact of substitutions on biological activity:

Substitution TypeEffect on Activity
Methyl GroupDecreased activity
Chlorine GroupIncreased activity
Bromine GroupIncreased activity

Q & A

Q. What are the common synthetic routes for Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-3-ylbut-2-en-2-olate, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via substitution or coupling reactions involving trifluoromethyl-containing precursors. For example:

  • Substitution reactions with sodium salts (e.g., sodium azide) to introduce the trifluoro group .
  • Microwave-assisted synthesis (as seen in cobaltocenium complexes) can enhance reaction efficiency and reduce side products .
  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be used to link pyridin-3-yl groups to the butenolate backbone .

Key factors : Temperature, solvent polarity (e.g., THF or ethyl acetate), and catalyst loading. For instance, THF with HCl at 60°C achieved 97% yield in a related fluoro-pyridin-3-ol synthesis .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for validation?

  • X-ray crystallography (via SHELX programs) is the gold standard for resolving crystal structures, including bond angles and coordination geometry .
  • NMR spectroscopy : <sup>19</sup>F NMR confirms trifluoromethyl group integrity, while <sup>1</sup>H/<sup>13</sup>C NMR maps pyridin-3-yl and enolate moieties .
  • Mass spectrometry (ESI-MS) validates molecular weight and fragmentation patterns, as demonstrated in fluoro-pyridine derivatives .

Example data : A related pyridin-3-ol compound showed a mass-to-charge ratio (m/z) of 240 [M+1]<sup>+</sup> in ESI-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational models for this compound’s electronic structure?

  • DFT calculations (e.g., B3LYP/6-31G*) model electronic properties and compare predicted vs. observed NMR/IR spectra. Discrepancies often arise from solvent effects or crystal packing, which require explicit solvation models or periodic boundary conditions .
  • Multi-technique validation : Pair X-ray diffraction (for solid-state geometry) with solution-phase UV-Vis spectroscopy to assess conformational flexibility .

Case study : A molybdenum complex with pyridin-3-yl ligands showed deviations in calculated vs. experimental bond lengths due to relativistic effects, resolved via hybrid functional adjustments .

Q. What mechanistic insights govern the compound’s reactivity in coordination chemistry or catalysis?

  • Ligand behavior : The enolate and pyridin-3-yl groups act as bidentate ligands , coordinating metals via oxygen and nitrogen atoms. For example, cobaltoceniumylamido complexes demonstrate similar coordination modes .
  • Kinetic studies : Use stopped-flow spectroscopy to monitor metal-binding rates. Palladium catalysts (e.g., Pd(PPh3)4) may facilitate C–C bond formation via oxidative addition .

Q. Experimental design :

Titrate the sodium salt with metal ions (e.g., Co<sup>2+</sup> or Mo<sup>VI</sup>) in anhydrous THF.

Track coordination via <sup>19</sup>F NMR chemical shift changes .

Q. How do researchers address stability challenges during storage or under experimental conditions?

  • Moisture sensitivity : Store under inert gas (argon) with molecular sieves. Degradation pathways (e.g., hydrolysis of the enolate) can be monitored via TGA/DSC .
  • pH-dependent stability : Adjust buffers (e.g., sodium bicarbonate) to maintain pH 7–9, preventing enolate protonation .

Data-driven approach : A fluoro-pyridin-3-ol derivative showed 95% purity after 6 months when stored at –20°C in amber vials .

Methodological Notes

  • Avoid commercial sources : Prioritize peer-reviewed syntheses over vendor protocols (e.g., Kanto Reagents) due to variability in impurity profiles .
  • Ethical considerations : Follow NIH/PubChem guidelines for handling fluorinated compounds, including waste neutralization with calcium hydroxide .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Sodium 1,1,1-trifluoro-4-oxo-4-(pyridin-3-yl)but-2-en-2-olate
Reactant of Route 2
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Sodium 1,1,1-trifluoro-4-oxo-4-(pyridin-3-yl)but-2-en-2-olate

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